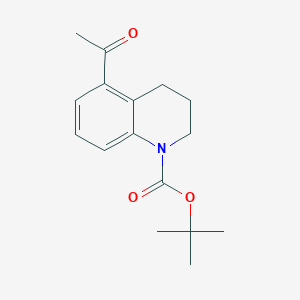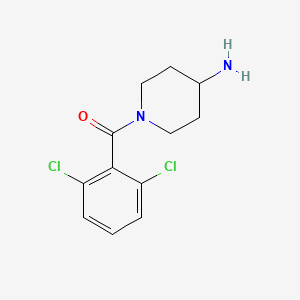
2-(1,3-Dimethylpiperidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dimethylpiperidin-3-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylpiperidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs multicomponent reactions and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .
化学反应分析
Types of Reactions
2-(1,3-Dimethylpiperidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives .
科学研究应用
2-(1,3-Dimethylpiperidin-3-yl)acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-(1,3-Dimethylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(1,3-Dimethylpiperidin-3-yl)acetic acid include other piperidine derivatives such as:
- 2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
- N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the piperidine ring, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
2-(1,3-dimethylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(6-8(11)12)4-3-5-10(2)7-9/h3-7H2,1-2H3,(H,11,12) |
InChI 键 |
GDVSRRAHJNXJCB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCN(C1)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)
![(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B15227519.png)









![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)

